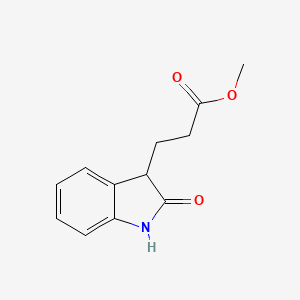

Methyl 3-(2-oxoindolin-3-yl)propanoate

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 3-(2-oxo-1,3-dihydroindol-3-yl)propanoate |

InChI |

InChI=1S/C12H13NO3/c1-16-11(14)7-6-9-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) |

InChI Key |

JFOMVMVOAXXKKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Properties

The following table summarizes key structural analogues and their properties:

Analytical and Spectroscopic Differences

- Fluorine vs. Hydrogen : The fluorinated derivative (2g) shows a distinct 19F NMR signal at δ -159.05 (t, J = 14.4 Hz) and upfield shifts in 13C NMR for C3 (δ 92.7, d, J = 188.9 Hz) .

- Prenylated Compounds : Exhibit complex 1H NMR splitting patterns due to stereochemistry (e.g., 135a: δ 5.12–4.94, m, prenyl protons) and higher molecular weights .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3-(2-oxoindolin-3-yl)propanoate?

- Methodological Answer : The compound is synthesized via a one-pot prenylation and oxidation sequence. Starting from methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate, prenylation is performed using ligands (e.g., 27a or 27b) under general procedures A/B. Oxidation follows using hydrazine hydrate in methanol with dichloromethane as a co-solvent. Purification involves column chromatography (EtOAc/PE) to isolate the product with >99% yield .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 4 hours (oxidation step) | |

| Purification Method | Column chromatography (EtOAc) | |

| Yield | 99% (135a) |

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Use 1H- and 13C-NMR to verify stereochemistry and functional groups. For example, the methyl ester group in 135a appears as a singlet at δ 3.56 ppm in 1H-NMR, while the indole N-H proton resonates at δ 8.87 ppm. X-ray crystallography (e.g., ORTEP-3 software) can resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How do reaction conditions influence the diastereoselectivity of prenylated derivatives?

- Methodological Answer : Diastereoselectivity depends on ligand choice and solvent polarity. For instance, ligand 27b in dichloromethane yields a 1:6 anti/syn ratio for compound 132a. Steric hindrance from the 2-methylbut-3-en-2-yl group in the indole ring directs prenylation to the β-position, favoring anti-adducts. Computational modeling (DFT) is recommended to predict regioselectivity .

- Key Data :

| Ligand | Solvent | Anti/Syn Ratio | Reference |

|---|---|---|---|

| 27b | Dichloromethane | 1:6 |

Q. What analytical strategies resolve contradictions in spectroscopic data for oxidized intermediates?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved via 2D-COSY or HSQC experiments. For example, in 133a, the C16-H proton (δ 6.05 ppm) couples with C17-H (δ 5.12–4.94 ppm), confirmed by HSQC correlations. LC-MS or HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 433.2 for C25H24N2O5) .

Experimental Design & Optimization

Q. How can researchers optimize the removal of phthalimide protecting groups in related compounds?

- Methodological Answer : Hydrazine hydrate (3.0 eq.) in methanol efficiently cleaves phthalimide groups at room temperature. Prolonged reaction times (>6 hours) may lead to over-oxidation; monitor via TLC (Rf = 0.15 in EtOAc). For scale-up, replace column chromatography with recrystallization in EtOAc/hexane to reduce solvent waste .

Q. What are the limitations of one-pot syntheses for indole alkaloid precursors?

- Methodological Answer : One-pot methods risk side reactions (e.g., over-oxidation of indole rings or ester hydrolysis). Control pH (neutral to slightly basic) and avoid aqueous workup until final steps. For sensitive intermediates, use anhydrous solvents and inert atmospheres (N2/Ar) .

Data Interpretation & Validation

Q. How to interpret conflicting NOE data in stereochemical assignments?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects from static stereochemical configurations. For example, NOE correlations between C10-H (δ 3.28 ppm) and C9-H (δ 2.58 ppm) in 135a confirm the (R)-configuration at the indoline ring .

Q. Which computational tools predict the bioactivity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., p38 MAP kinase). Validate predictions with in vitro assays (IC50 measurements) using SB-202190 as a positive control .

Applications in Multicomponent Reactions

Q. Can this compound serve as a scaffold for chromene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.